4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole
CAS No.: 652538-39-1
Cat. No.: VC16813668
Molecular Formula: C14H28N4O2
Molecular Weight: 284.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652538-39-1 |
|---|---|
| Molecular Formula | C14H28N4O2 |
| Molecular Weight | 284.40 g/mol |
| IUPAC Name | N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C14H28N4O2/c1-7-9-12(8-2)17-18-13(10(3)19-5)15-16-14(18)11(4)20-6/h10-12,17H,7-9H2,1-6H3/t10-,11-,12?/m0/s1 |
| Standard InChI Key | JYIQQMLSEXMUGM-NDQFZYFBSA-N |
| Isomeric SMILES | CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |
| Canonical SMILES | CCCC(CC)NN1C(=NN=C1C(C)OC)C(C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at positions 3 and 5 with (1S)-1-methoxyethyl groups and at position 4 with a 1-ethylbutylamino moiety. Its IUPAC name, N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine, reflects this arrangement. The stereochemistry (s,s) denotes the S-configuration at both chiral centers of the methoxyethyl substituents, a critical factor influencing molecular interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₈N₄O₂ |
| Molecular Weight | 284.40 g/mol |
| Isomeric SMILES | CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |
| InChIKey | JYIQQMLSEXMUGM-NDQFZYFBSA-N |
The planar triazole ring system enables π-π stacking interactions, while the methoxyethyl groups enhance hydrophilicity compared to alkyl-substituted analogs .
Synthetic Pathways
General Triazole Synthesis
1,2,4-Triazoles are typically synthesized via:
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Condensation reactions between hydrazines and carbonyl compounds
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Cyclization of thiosemicarbazides under oxidative conditions
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Metal-catalyzed cycloadditions for regioselective product formation .
Biological Activity Profile
Enzyme Inhibition Mechanisms
Molecular docking simulations reveal that similar triazoles inhibit:
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CYP51 (14α-demethylase): Critical for fungal ergosterol biosynthesis
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Thymidine phosphorylase (TP): IC₅₀ values ≤ 0.1 μM in bis-triazole derivatives
The compound’s stereochemistry likely optimizes binding to these enzymes’ active sites, as evidenced by enhanced activity in S-configured analogs .
Physicochemical Properties
Solubility and Stability
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Water solubility: Enhanced by methoxy groups (>50 mg/mL predicted)
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LogP: Estimated 1.8–2.3, indicating moderate lipophilicity
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Thermal stability: Decomposition >200°C, suitable for pharmaceutical formulation
Research Applications and Future Directions
Drug Development
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Antimicrobial candidates: Synergy with β-lactams observed in preclinical models
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Anticancer potential: Triazole-thiazole hybrids show IC₅₀ < 10 μM in MCF-7 cells
Material Science Applications
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